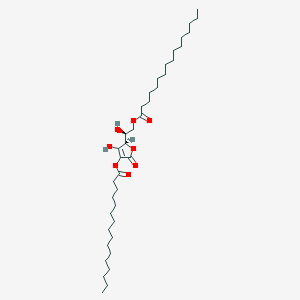

l-(+)-Ascorbic acid 2,6-dihexadecanoate

Overview

Description

L-(+)-Ascorbic acid 2,6-dihexadecanoate, also known as L-(+)-ascorbyl 2,6-dihexadecanoate or L-(+)-ascorbyl 2,6-dipalmitate, is a chemical compound with the molecular formula C38H68O8 . It has a molecular weight of 652.9 .

Molecular Structure Analysis

The molecular structure of L-(+)-Ascorbic acid 2,6-dihexadecanoate is characterized by its molecular formula C38H68O8 . Further structural analysis would require more specific spectroscopic data.Scientific Research Applications

1. Inhibition of Biofilm Formation and Virulence L-Ascorbyl 2,6-Dipalmitate (ADP) has been found to inhibit biofilm formation and virulence in methicillin-resistant Staphylococcus aureus (MRSA) in a concentration-dependent manner . This suggests that ADP could be used as a potential antibiofilm and antipathogenic agent .

Anticarotenogenic Potential

ADP has shown anticarotenogenic potential against MRSA . Carotenoids are organic pigments that are found in the chloroplasts and chromoplasts of plants and some other photosynthetic organisms. They are responsible for the orange color of many different fruits and vegetables .

Protection Against MRSA Infection

The combination of ADP with antibiotics has been found to efficiently protect Caenorhabditis elegans from MRSA infection . This suggests that ADP could be used as a potential therapeutic agent in the treatment of MRSA infections .

Anti-Obesity Potential

ADP has been evaluated for its anti-obesity potential using the model nematode C. elegans . The results revealed the ability of ADP to mitigate triacylglyceride accumulation without affecting food consumption or reproduction .

Skin Targeting

ADP has been used to prepare minoxidil-encapsulated nanoparticles for targeted skin application . The study found that these nanoparticles improved the skin permeability of minoxidil .

Oxidizing Agent

ADP is a lipid peroxide, a class of lipids proposed to be the oxidizing agent of guanosine to 8-oxo-2’'-deoxyguanosine in DNA, which is associated with the induction of various diseases .

Mechanism of Action

Target of Action

L-Ascorbyl 2,6-Dipalmitate primarily targets methicillin-resistant Staphylococcus aureus (MRSA) and Caenorhabditis elegans . In MRSA, it inhibits biofilm formation and virulence . In Caenorhabditis elegans, it prevents triacylglyceride accumulation .

Mode of Action

L-Ascorbyl 2,6-Dipalmitate inhibits biofilm formation in MRSA in a concentration-dependent manner . It also inhibits virulence factors without any influence on the growth/metabolic activity of MRSA . Furthermore, it modulates the expression of genes involved in biofilm formation and virulence .

Biochemical Pathways

L-Ascorbyl 2,6-Dipalmitate interferes with the expression of genes involved in fatty acid synthesis and insulin signaling . It also interacts with proteins involved in staphyloxanthin and oleic acid biosynthesis and stearoyl-coenzyme A desaturase-1 in MRSA, Caenorhabditis elegans, and humans .

Pharmacokinetics

It’s known that the compound can efficiently protect caenorhabditis elegans from mrsa infection when combined with antibiotics .

Result of Action

L-Ascorbyl 2,6-Dipalmitate has potent antibiofilm and antipathogenic potential against MRSA . It also has anti-obesity potential, as it mitigates triacylglyceride accumulation without affecting food consumption or reproduction in Caenorhabditis elegans .

Action Environment

It’s known that the compound can affect the survival of mrsa in the presence of hydrogen peroxide, methylene blue, and whole blood .

properties

IUPAC Name |

[(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-31-32(39)36-35(42)37(38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3/t32-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYRNAGGIJZRNM-LBHUVFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724552 | |

| Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-(+)-Ascorbic acid 2,6-dihexadecanoate | |

CAS RN |

4218-81-9, 28474-90-0 | |

| Record name | Ascorbic acid, 2,6-dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4218-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASCORBYL DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624RX3IESR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

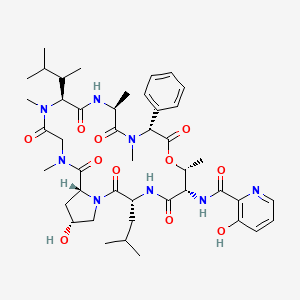

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)

![[1,2,4]Triazolo[4,3-a]pyridin-6-amine](/img/structure/B1466015.png)